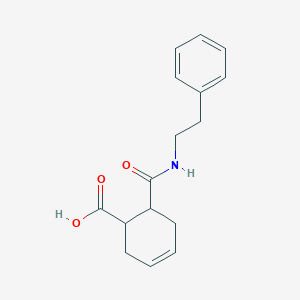

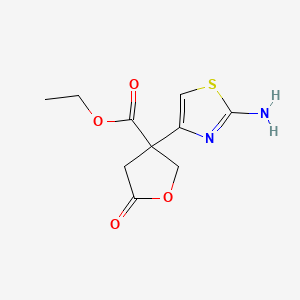

6-Phenethylcarbamoyl-cyclohex-3-enecarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Phenethylcarbamoyl-cyclohex-3-enecarboxylic acid is a compound that is not directly mentioned in the provided papers. However, the papers do discuss related cyclohexene derivatives and their synthesis, which can provide insights into the potential characteristics and synthesis of the compound . For instance, the regioselective synthesis of pyrimidine annelated heterocycles from a cyclohexene derivative is described, which suggests that similar methodologies could potentially be applied to the synthesis of 6-Phenethylcarbamoyl-cyclohex-3-enecarboxylic acid .

Synthesis Analysis

The synthesis of related compounds involves various reagents and conditions. For example, the treatment of 6-(cyclohex-2-enyl)-1,3-dimethyl-5-hydroxyuracil with bromine in chloroform yields a brominated heterocycle . Additionally, the AlCl3 catalyzed addition of benzene to a related cyclohexenecarboxylic acid derivative leads to a phenyl-substituted product . These methods indicate that halogenation and Friedel-Crafts alkylation could be part of the synthetic route for 6-Phenethylcarbamoyl-cyclohex-3-enecarboxylic acid.

Molecular Structure Analysis

The molecular structure of cyclohexene derivatives can be complex, with the potential for various isomers. For instance, the assignment of correct structures and conformational analysis of isomeric cyclohexanecarboxylic acids was performed using NMR and FT-IR spectroscopy . This suggests that similar analytical techniques would be useful in determining the structure of 6-Phenethylcarbamoyl-cyclohex-3-enecarboxylic acid.

Chemical Reactions Analysis

The cyclohexene derivatives discussed in the papers undergo a range of chemical reactions. For example, cyclization reactions and base-induced epimerization are mentioned, which could be relevant to the reactivity of 6-Phenethylcarbamoyl-cyclohex-3-enecarboxylic acid . Understanding these reactions can provide insights into the chemical behavior and potential transformations of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexene derivatives can be inferred from gas chromatography analyses and X-ray structural examinations. For example, the quantitative analysis of dimethylcyclohexenes by gas chromatography helps establish correlations between structure and elution order . Moreover, the crystal structure of a dimethylcyclohexenecarboxylic acid derivative reveals the anti-conformation of the carboxylic group stabilized by an intramolecular hydrogen bond . These findings suggest that 6-Phenethylcarbamoyl-cyclohex-3-enecarboxylic acid may also exhibit specific conformational features and intramolecular interactions that could be studied using similar techniques.

properties

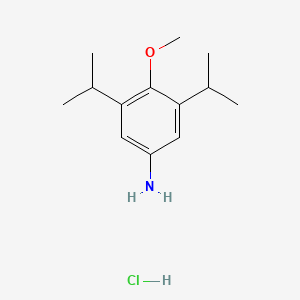

IUPAC Name |

6-(2-phenylethylcarbamoyl)cyclohex-3-ene-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c18-15(13-8-4-5-9-14(13)16(19)20)17-11-10-12-6-2-1-3-7-12/h1-7,13-14H,8-11H2,(H,17,18)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWFYOSXXZXFIFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC(C1C(=O)NCCC2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20387668 |

Source

|

| Record name | 6-Phenethylcarbamoyl-cyclohex-3-enecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20387668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Phenethylcarbamoyl-cyclohex-3-enecarboxylic acid | |

CAS RN |

351982-48-4 |

Source

|

| Record name | 6-Phenethylcarbamoyl-cyclohex-3-enecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20387668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

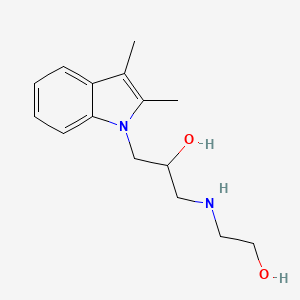

![6-Ethoxy-3-[(3-hydroxy-propylamino)-methyl]-1H-quinolin-2-one](/img/structure/B1305892.png)

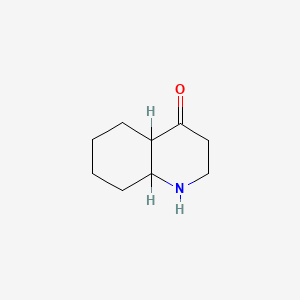

![[(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-methyl-amino]-acetic acid](/img/structure/B1305921.png)

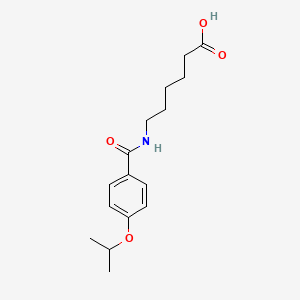

![1-(2,3-Dimethyl-indol-1-yl)-3-[(furan-2-ylmethyl)-amino]-propan-2-ol](/img/structure/B1305924.png)